Disodium 5-(benzoylamino)-3-((2,5-dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate
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Overview
Description
Disodium 5-(benzoylamino)-3-((2,5-dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 5-(benzoylamino)-3-((2,5-dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate typically involves a multi-step process. The initial step often includes the diazotization of 2,5-dimethylaniline, followed by coupling with 4-hydroxynaphthalene-2,7-disulphonic acid. The resulting azo compound is then subjected to benzoylation to introduce the benzoylamino group. The final product is obtained by neutralizing the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
Disodium 5-(benzoylamino)-3-((2,5-dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The hydroxyl and sulfonate groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Disodium 5-(benzoylamino)-3-((2,5-dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological specimens.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo and hydroxyl groups. The azo group is responsible for the compound’s color properties, while the hydroxyl and sulfonate groups enhance its solubility and stability. The benzoylamino group contributes to the compound’s binding affinity to various substrates, making it useful in staining and dyeing applications.
Comparison with Similar Compounds
Disodium 5-(benzoylamino)-3-((2,5-dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate is unique due to its specific combination of functional groups, which impart distinct properties. Similar compounds include:
Disodium 4-amino-3-((2,5-dimethylphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate: Lacks the benzoylamino group, resulting in different binding properties.
Disodium 5-((2,5-dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate: Lacks the benzoylamino group, affecting its solubility and stability.
Disodium 5-(benzoylamino)-3-((2,5-dimethylphenyl)azo)-4-hydroxynaphthalene-1,7-disulphonate: Variation in the position of the hydroxyl group, leading to different chemical behavior.
These comparisons highlight the unique structural features and properties of this compound, making it valuable for specific applications.
Properties
CAS No. |
81064-48-4 |
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Molecular Formula |
C25H19N3Na2O8S2 |
Molecular Weight |
599.5 g/mol |
IUPAC Name |
disodium;5-benzamido-3-[(2,5-dimethylphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C25H21N3O8S2.2Na/c1-14-8-9-15(2)19(10-14)27-28-23-21(38(34,35)36)12-17-11-18(37(31,32)33)13-20(22(17)24(23)29)26-25(30)16-6-4-3-5-7-16;;/h3-13,29H,1-2H3,(H,26,30)(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
InChI Key |
ITNKOHPAPJRWHQ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC=CC=C4)O.[Na+].[Na+] |
Origin of Product |
United States |
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